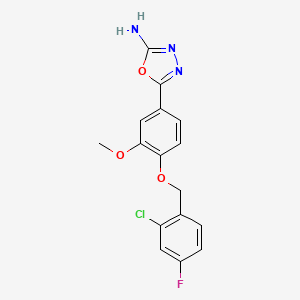
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 1,3,4-oxadiazole ring, a methoxyphenyl group, and a chlorofluorobenzyl moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves multiple steps. One common method includes the reaction of 2-chloro-4-fluorobenzyl bromide with 3-methoxyphenol to form an intermediate, which is then reacted with hydrazine hydrate to form the oxadiazole ring . The reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-formylphenyl)-1,3,4-oxadiazol-2-amine .
Applications De Recherche Scientifique
5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((2-Chloro-4-fluorobenzyl)oxy)benzenesulfonyl chloride
- 5-Chloro-2-((2-chloro-4-fluorobenzyl)oxy)benzoic acid
Uniqueness
Compared to similar compounds, 5-(4-((2-Chloro-4-fluorobenzyl)oxy)-3-methoxyphenyl)-1,3,4-oxadiazol-2-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring, in particular, is a key feature that differentiates it from other related compounds.
Propriétés
Formule moléculaire |
C16H13ClFN3O3 |
|---|---|
Poids moléculaire |
349.74 g/mol |
Nom IUPAC |
5-[4-[(2-chloro-4-fluorophenyl)methoxy]-3-methoxyphenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H13ClFN3O3/c1-22-14-6-9(15-20-21-16(19)24-15)3-5-13(14)23-8-10-2-4-11(18)7-12(10)17/h2-7H,8H2,1H3,(H2,19,21) |
Clé InChI |
YNPGOOCZXYPSEN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C2=NN=C(O2)N)OCC3=C(C=C(C=C3)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Hydrazinylbenzo[b]thiophene-7-carboxylic acid hydrochloride](/img/structure/B11781387.png)
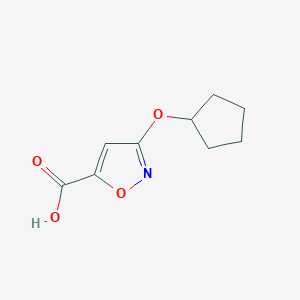
![Methyl 6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-3-carboxylate](/img/structure/B11781400.png)
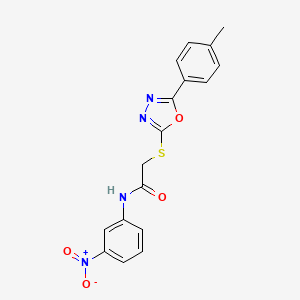
![4-(5,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline](/img/structure/B11781413.png)

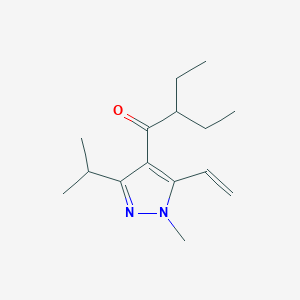


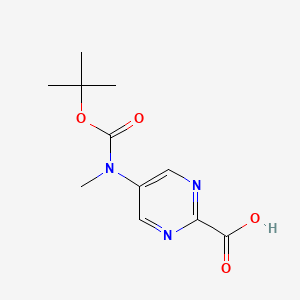
![8-Iodo-6-nitro-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B11781441.png)

![N-(7-Chlorothiazolo[5,4-d]pyrimidin-2-yl)propionamide](/img/structure/B11781458.png)
